Bis-aminooxy-PEG3: A Technical Guide for Researchers
Bis-aminooxy-PEG3: A Technical Guide for Researchers
Introduction
Bis-aminooxy-PEG3 is a homobifunctional crosslinking reagent that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its structure features two terminal aminooxy groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent and specific linkage of two molecules that possess aldehyde or ketone functionalities. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous media, which is particularly advantageous for biological applications. This guide provides a comprehensive overview of Bis-aminooxy-PEG3, including its chemical properties, mechanism of action, key applications with experimental protocols, and safety information.
Chemical and Physical Properties
Bis-aminooxy-PEG3 is a well-defined, monodisperse PEG derivative. Its key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C8H20N2O5 | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| CAS Number | 98627-70-4 | [1] |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C |
Mechanism of Action: Oxime Ligation
The utility of Bis-aminooxy-PEG3 as a crosslinker is predicated on the chemoselective reaction between its aminooxy groups and carbonyl groups (aldehydes or ketones) on target molecules. This reaction, known as oxime ligation, forms a stable oxime bond.
The reaction proceeds most efficiently in slightly acidic to neutral conditions (pH 4.5-7) and can be catalyzed by nucleophilic catalysts such as aniline and its derivatives. The resulting oxime bond is significantly more stable than imine or hydrazone linkages, making it a reliable conjugation chemistry for in vitro and in vivo applications.
Caption: General scheme of a crosslinking reaction using Bis-aminooxy-PEG3.
Applications
The specific and stable nature of the oxime bond, coupled with the favorable properties of the PEG linker, makes Bis-aminooxy-PEG3 a versatile tool for various research and drug development applications.
Antibody-Drug Conjugates (ADCs)
Bis-aminooxy-PEG3 can be used to link cytotoxic drugs to antibodies, forming ADCs. This is often achieved by first modifying the antibody's carbohydrate domains to generate aldehyde groups, which then react with the aminooxy groups of the linker-drug conjugate.
PROTACs
In the development of Proteolysis Targeting Chimeras (PROTACs), Bis-aminooxy-PEG3 can serve as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.
Hydrogel Formation
The bifunctional nature of Bis-aminooxy-PEG3 allows it to act as a crosslinker in the formation of biocompatible hydrogels when mixed with polymers containing aldehyde or ketone groups. These hydrogels have applications in cell culture and tissue engineering.
Surface Modification and Immobilization
Bis-aminooxy-PEG3 can be used to immobilize biomolecules onto surfaces that have been functionalized with aldehyde or ketone groups. This is useful for creating biosensors and other diagnostic devices.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using Bis-aminooxy-PEG3
This protocol outlines a general procedure for crosslinking two proteins, each containing an aldehyde or ketone group, using Bis-aminooxy-PEG3.
Materials:
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Protein A with aldehyde/ketone functionality
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Protein B with aldehyde/ketone functionality
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Bis-aminooxy-PEG3
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Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Anhydrous DMSO
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Desalting columns
Procedure:
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Protein Preparation:
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Dissolve Protein A and Protein B in the Reaction Buffer to a final concentration of 1-5 mg/mL.
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If the proteins are in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column.
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Bis-aminooxy-PEG3 Stock Solution:
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Prepare a 10 mM stock solution of Bis-aminooxy-PEG3 in anhydrous DMSO.
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Crosslinking Reaction:
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Combine equimolar amounts of Protein A and Protein B in a microcentrifuge tube.
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Add the Bis-aminooxy-PEG3 stock solution to the protein mixture to achieve a 10- to 50-fold molar excess of the crosslinker over the proteins.
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Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
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Quenching the Reaction:
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Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted Bis-aminooxy-PEG3.
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Incubate for 15 minutes at room temperature.
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Purification:
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Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.
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Analysis:
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Analyze the crosslinked product by SDS-PAGE. The appearance of a higher molecular weight band corresponding to the Protein A-linker-Protein B conjugate indicates a successful reaction. Further characterization can be performed using mass spectrometry.
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Protocol 2: Labeling of Glycoproteins with a Small Molecule
This protocol describes the labeling of a glycoprotein with a small molecule that has been pre-functionalized with an aldehyde or ketone group.
Materials:
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Glycoprotein (e.g., an antibody)
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Small molecule with an aldehyde/ketone group
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Bis-aminooxy-PEG3
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Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
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Sodium meta-periodate (NaIO4)
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Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0
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Anhydrous DMSO
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Desalting columns
Procedure:
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Glycoprotein Oxidation:
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Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-10 mg/mL.
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Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
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Incubate on ice for 30 minutes in the dark.
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Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes on ice.
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Remove excess periodate and glycerol by buffer exchange into the Reaction Buffer using a desalting column.
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Preparation of Linker-Molecule Conjugate:
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React the aldehyde/ketone-containing small molecule with a molar excess of Bis-aminooxy-PEG3 in an appropriate solvent. This reaction will result in a mixture of the desired mono-conjugated product, unreacted Bis-aminooxy-PEG3, and the small molecule. The mono-conjugated product can be purified by chromatography if necessary. For this protocol, we will assume the use of a purified mono-aminooxy-PEG3-small molecule conjugate.
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Labeling Reaction:
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Add the purified mono-aminooxy-PEG3-small molecule conjugate to the oxidized glycoprotein in a 20- to 50-fold molar excess.
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Incubate at room temperature for 2-4 hours with gentle mixing.
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Purification and Analysis:
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Purify the labeled glycoprotein using size-exclusion chromatography to remove unreacted linker-molecule conjugate.
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Analyze the final product by SDS-PAGE and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
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Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of an ADC using Bis-aminooxy-PEG3.
Safety and Handling
Bis-aminooxy-PEG3 should be handled by personnel trained in chemical safety. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Aminooxy compounds can be reactive and sensitive; long-term storage is not recommended, and immediate use (within 1 week) is often advised.
